N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential applications in pharmaceuticals, particularly in the development of herbicides and other agrochemicals. The compound's molecular structure includes a benzothiazole moiety and a pyrazole ring, which are known for their biological activity.
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves several steps:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (FT-IR) are employed to confirm the structure and purity of the synthesized compound .
The compound features a complex molecular structure characterized by:
The structural formula can be represented as follows:
The SMILES notation for this compound is CN(C)CCN(C(=O)c1ccn(C)n1)c1nc2ccccc2s1.Cl
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring its potential derivatives with enhanced properties or activities.
The mechanism of action for N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride involves:
Research indicates that compounds with similar structures often exhibit herbicidal activity by disrupting photosynthesis or inhibiting plant growth regulators .
The physical properties of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride include:
This compound has potential applications in various fields:
Further studies are necessary to fully elucidate its efficacy and safety profiles in these applications .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: